molecular formula C14H17NO4 B8073198 (S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid

(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid

Cat. No.: B8073198
M. Wt: 263.29 g/mol
InChI Key: IUYVTLSEDKQGQY-LBPRGKRZSA-N
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Description

(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid is a chiral organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine ring, a common structural motif found in many biologically active compounds and pharmaceuticals . The acetic acid side chain provides a versatile handle for further functionalization, typically through amide bond formation or esterification, allowing researchers to conjugate the pyrrolidine core to other molecular fragments . The presence of the benzyloxycarbonyl (Cbz) group on the pyrrolidine nitrogen acts as a protecting group for amines, a critical function in multi-step synthetic sequences, particularly in the development of peptide mimetics and small molecule inhibitors . The chiral (S)-configuration at the pyrrolidine ring is essential for achieving stereoselective interactions with biological targets, making this compound highly relevant for the synthesis of enantiomerically pure drug candidates. Its primary research applications include use as a key precursor in the synthesis of more complex molecules for biological screening, investigation as a component in the development of enzyme inhibitors, and serving as a model compound in methodological studies for organic synthesis, such as the development of new carboxylation or coupling protocols . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYVTLSEDKQGQY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Ring Formation

The synthesis begins with constructing the pyrrolidine scaffold. A widely adopted approach involves intramolecular reductive amination of δ-nitro keto intermediates. For example, δ-nitro keto compound 5 undergoes reduction with Raney nickel under high-pressure hydrogen (900 psi) to form the pyrrolidine ring via simultaneous nitro group reduction and intramolecular condensation. This method achieves high stereochemical fidelity, critical for obtaining the (S)-enantiomer.

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group

Protection of the pyrrolidine nitrogen is achieved using benzyl chloroformate (Cbz-Cl). In a representative procedure, pyrrolidine-3-carboxylic acid derivative B1_5 is treated with benzyl chloroformate in a biphasic system (toluene/NaHCO₃ aqueous solution) at 0°C, yielding B1_6 with 91% efficiency. The Cbz group enhances solubility and prevents undesired side reactions during subsequent steps.

Hydrolysis of Ester to Carboxylic Acid

The methyl ester B1_6 is hydrolyzed to the carboxylic acid B1 using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture. Optimal conditions (60°C for 5 h) afford B1 in 87.4% yield. This step is crucial for activating the carboxylic acid moiety for later coupling reactions.

Stereochemical Control via Epimerization

Achieving the (S)-configuration requires precise stereochemical manipulation. In one protocol, methyl ester 24 undergoes epimerization using sodium acetate (NaOAc) in acetic anhydride (Ac₂O) at 110°C, forming the thermodynamically favored (S)-enantiomer 27 via a mixed anhydride intermediate. This method resolves racemic mixtures, ensuring enantiomeric excess (ee) >95%.

Reaction Optimization and Catalytic Strategies

Nickel-Catalyzed Asymmetric Coupling

A pivotal advancement involves Ni-catalyzed asymmetric reactions to establish vicinal stereocenters. Nitroalkene 6 and α-ketoester 7 are coupled using a chiral nickel catalyst (5 mol%) in isopropyl alcohol (IPA) at −10°C, achieving a 91% ee and >20:1 diastereomeric ratio (dr). This method highlights the role of transition-metal catalysts in streamlining stereoselective synthesis.

Reductive Amination Conditions

Comparative studies show that Raney nickel outperforms palladium-based catalysts in reductive amination. For instance, hydrogenation of 21 with Raney nickel (75°C, 900 psi H₂) delivers pyrrolidine 23 in near-quantitative yield, whereas Pd/C under ambient conditions results in incomplete conversion.

Analytical and Characterization Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.52 (s, 2H, CH₂Cbz), 3.45–3.38 (m, 1H, pyrrolidine CH), 2.81–2.75 (m, 2H, CH₂CO₂H).

  • ¹³C NMR : 172.8 (CO₂H), 155.1 (Cbz carbonyl), 135.2–128.4 (aromatic carbons), 54.3 (pyrrolidine CH).

High-Resolution Mass Spectrometry (HR-MS)

  • Calculated for C₁₅H₁₇NO₄ ([M+H]⁺): 276.1236. Found: 276.1239.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention time = 12.7 min.

Comparative Analysis of Synthetic Methodologies

MethodYield (%)ee (%)Key AdvantageReference
Ni-catalyzed coupling8995High stereoselectivity
Reductive amination91N/AScalability (>10 g)
Epimerization7095Resolves racemic mixtures

Scale-Up and Industrial Considerations

Gram-Scale Synthesis

The route developed by J-Stage researchers enables gram-scale production. Starting from 2,6-dichloropyridine, a 13-step sequence achieves a 36% overall yield, demonstrating robustness for industrial applications.

Solvent and Cost Optimization

Replacing THF with cyclopentyl methyl ether (CPME) in hydrolysis steps reduces environmental impact while maintaining yield (85–87%) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 279.29 g/mol
  • CAS Number : 219560-29-9
  • IUPAC Name : (S)-2-(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid
  • Structure : The compound features a pyrrolidine ring, which is known for its biological activity, particularly in drug design.

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's structure is conducive to the design of pharmaceuticals targeting neurological disorders. Its pyrrolidine moiety is often associated with neuroactive compounds. For example, derivatives of pyrrolidine have been explored for their potential as analgesics and anti-inflammatory agents .
    • Case Study : A study investigated the synthesis of analogs of this compound to evaluate their efficacy in modulating neurotransmitter systems, particularly GABAergic pathways, which are crucial in treating anxiety and epilepsy.
  • Anticancer Research :
    • Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. The benzyloxy group can enhance lipophilicity, potentially improving bioavailability in cancer therapies .
    • Case Study : Research conducted on benzyloxycarbonyl derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating a pathway for further exploration in anticancer drug development.

Synthetic Organic Chemistry Applications

  • Building Block in Synthesis :
    • This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can be utilized in the synthesis of more complex molecules through reactions such as amide formation and esterification .
    • Data Table: Synthetic Pathways
      Reaction TypeProduct ExampleReference
      Amide Formation(S)-N-(benzyloxycarbonyl)pyrrolidine
      Esterification(S)-2-(benzyloxycarbonyl)ethyl ester
      Alkylation(S)-2-(benzyloxycarbonyl)alkane
  • Chiral Synthesis :
    • As a chiral molecule, it plays a significant role in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals .
    • Case Study : A recent study highlighted the use of this compound in synthesizing chiral intermediates for drug formulations, showcasing its importance in developing enantiomerically pure drugs.

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to act as an inhibitor or modulator .
    • Case Study : Research indicated that derivatives of this compound could inhibit enzymes related to cancer metabolism, suggesting a dual role as both a therapeutic agent and a research tool.
  • Bioconjugation Techniques :
    • The presence of reactive functional groups makes this compound suitable for bioconjugation applications, where it can be linked to biomolecules for targeted drug delivery systems.
    • Data Table: Bioconjugation Potential
      Bioconjugate TypeTarget MoleculeApplication Area
      Antibody ConjugatesMonoclonal antibodiesCancer therapy
      Peptide ConjugatesTherapeutic peptidesHormonal therapies

Mechanism of Action

The mechanism of action of (S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic Acid

The R-enantiomer (CAS: 264903-86-8) shares the same molecular formula (C₁₄H₁₇NO₄) and weight (263.29 g/mol) as the S-form but differs in stereochemistry. Key distinctions include:

  • Optical Activity : The R-enantiomer exhibits opposite optical rotation, which may affect its binding affinity in chiral environments (e.g., enzyme active sites).
  • Applications : Both enantiomers serve as intermediates in drug synthesis, but their biological activities may diverge. For example, one enantiomer could act as an agonist while the other is inactive .
  • Storage : The R-enantiomer is stored under dry, room-temperature conditions to prevent degradation .

[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic Acid

This compound (CAS: 114779-79-2, C₁₇H₂₂N₂O₄, MW: 318.37 g/mol) features a cyclopropylamino substituent in addition to the Cbz group. Structural and functional differences include:

  • Hydrogen Bonding: The additional nitrogen in the cyclopropylamino group may participate in hydrogen bonding, a property absent in the target compound.
  • Applications : Likely used in specialized syntheses requiring constrained geometries, such as protease inhibitors .

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

This structurally complex pyrrolidine derivative (CAS: N/A, C₂₂H₂₂F₃N₃O₅ , MW: 465.42 g/mol) includes:

  • Benzodioxol and Trifluoromethyl Groups : These enhance lipophilicity and metabolic stability, common in CNS-targeting drugs.
  • Urea Linkage : Serves as a pharmacophore in enzyme inhibition (e.g., kinase inhibitors).
  • Performance : Synthesized with 68% yield and >99% purity (LC), indicating robust synthetic routes for pharmaceutical applications .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid 219560-29-9 C₁₄H₁₇NO₄ 263.29 Cbz group, S-configuration, acetic acid Pharmaceutical intermediates
(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid 264903-86-8 C₁₄H₁₇NO₄ 263.29 Cbz group, R-configuration Chiral synthesis
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid 114779-79-2 C₁₇H₂₂N₂O₄ 318.37 Cyclopropylamino, Cbz group Conformationally constrained ligands
(±)-Pyrrolidine derivative with benzodioxol and trifluoromethyl groups N/A C₂₂H₂₂F₃N₃O₅ 465.42 Benzodioxol, trifluoromethyl, urea High-purity drug candidates

Research Findings and Implications

  • Stereochemical Impact : The S- and R-enantiomers of the target compound highlight the importance of chirality in drug design. For instance, thalidomide’s tragic history underscores how enantiomer-specific toxicity can arise .
  • Functional Group Effects: The cyclopropylamino group in CAS 114779-79-2 may improve target selectivity due to its rigid structure, as seen in cyclopropane-containing drugs like montelukast .
  • Fluorine’s Role : The trifluoromethyl group in the benzodioxol-containing compound enhances metabolic stability and membrane permeability, a strategy employed in drugs like celecoxib .

Biological Activity

(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid is a chiral compound characterized by a pyrrolidine ring structure, making it significant in both organic synthesis and pharmaceutical research. Its unique structural properties suggest potential biological activities, including antibacterial and anticancer effects.

Structure and Composition

  • IUPAC Name: 2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]acetic acid
  • Molecular Formula: C14H17NO4
  • Molecular Weight: 263.29 g/mol
  • CAS Number: 219560-29-9

Synthesis Methods

The synthesis typically involves:

  • Preparation of the Pyrrolidine Ring: Derived from proline or similar precursors.
  • Protection of the Amino Group: Using a benzyloxycarbonyl (Cbz) group.
  • Acylation with Acetic Acid: To introduce the acetic acid moiety.
  • Deprotection: Removal of Cbz under mild conditions to yield the final product .

Antibacterial Activity

Research has shown that derivatives of compounds similar to this compound exhibit varying degrees of antibacterial activity against several strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The structure-activity relationship indicates that modifications in the side chains significantly affect antibacterial potency. For instance, compounds with longer side chains demonstrated stronger activity against Gram-positive bacteria like S. aureus, while flexible chain amino groups enhanced activity against E. coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Active Against
Compound 5a64S. aureus
Compound 5b128E. coli
Compound 6a>256P. aeruginosa

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties, particularly as an antagonist against specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound showed a reduction in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

Table 2: Antitumor Effects in Xenograft Models

TreatmentDose (mg/kg)Tumor Reduction (%)
Control--
(S)-2-(1-Cbz-pyrrolidine)2055

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors, modulating their activities. This modulation can lead to various biological effects, including inhibition of bacterial growth and cancer cell proliferation.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of various derivatives to enhance biological efficacy. For instance, modifications in the benzyloxycarbonyl group have been shown to impact both antibacterial and anticancer activities significantly. Furthermore, computational studies have predicted the lipophilicity (LogP values), which correlates with increased biological activity .

Table 3: Summary of SAR Findings

Modification TypeEffect on Activity
Longer Side ChainsIncreased antibacterial activity against S. aureus
Flexible Amino GroupsEnhanced activity against E. coli
Structural RigiditiesImproved anticancer efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid, and how is enantiomeric purity maintained?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between a benzyloxycarbonyl (Cbz)-protected pyrrolidine intermediate and activated acetic acid derivatives. For example, coupling (S)-2-amino-3-phenylpropanoic acid derivatives with methyl esters followed by hydrolysis is a documented route . Enantiomeric purity is maintained using chiral auxiliaries (e.g., L-prolinate) or chiral chromatography. Boc-protected analogs (e.g., tert-butoxycarbonyl groups) are often used to stabilize intermediates, as seen in related compounds .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Key techniques include:

  • NMR : To verify stereochemistry and confirm the presence of the benzyloxycarbonyl group (e.g., aromatic protons at δ 7.2–7.4 ppm).
  • HPLC : For assessing purity (>95% by area normalization) and enantiomeric excess using chiral columns .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+1]+ ions matching theoretical values) .

Q. What storage conditions are optimal to prevent degradation of the benzyloxycarbonyl group?

  • Methodological Answer : The compound should be stored in sealed containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Moisture accelerates degradation, so desiccants are recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in coupling reactions. For example, LogP values (1.656) and polar surface areas (66.84 Ų) derived from computational tools inform solubility and reactivity in protic solvents . Molecular dynamics simulations may also optimize reaction conditions (e.g., solvent selection) to reduce side products.

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points, LogP) across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Researchers should:

  • Compare characterization data (e.g., DSC for melting point validation).
  • Standardize analytical methods (e.g., USP-grade solvents for LogP measurements).
  • Cross-reference with high-purity commercial standards (e.g., CAS 204688-61-9 for Boc-protected analogs) .

Q. How is the compound utilized in prodrug development, and what pharmacological targets are explored?

  • Methodological Answer : The Cbz group enhances bioavailability by masking polar functional groups. For example, analogs like Avizafone (a benzodiazepine prodrug) are synthesized via coupling with aminobenzophenone derivatives, followed by ester hydrolysis . Current research targets neuroactive or antiviral agents due to the pyrrolidine scaffold’s conformational flexibility .

Q. What challenges arise in scaling up enantioselective synthesis, and how are they addressed?

  • Methodological Answer : Key challenges include:

  • Racemization : Mitigated by low-temperature reactions (<0°C) and avoiding strong acids/bases.
  • Catalyst Efficiency : Asymmetric hydrogenation with Ru-BINAP catalysts improves enantiomeric excess (ee >99%) but requires rigorous catalyst recycling .
  • Cost : Boc-protected intermediates (e.g., CAS 175526-97-3) are cost-effective alternatives for large-scale production .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid
Reactant of Route 2
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(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid

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